2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S2/c1-25-20-7-9-21(10-8-20)27-16-19-11-13-23(14-12-19)22(24)17-26-15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOFZKWGJKUFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzylthio and methoxyphenylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzylthio and methoxyphenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Preliminary studies have shown that compounds similar to 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone possess cytotoxic effects against various cancer cell lines. The piperidine ring may interact with cell signaling pathways, influencing apoptosis and tumor growth inhibition.
Neurological Disorders
There is potential for this compound in the treatment of neurological disorders. Its structure suggests it may act as a modulator for neurotransmitter systems, possibly providing therapeutic benefits in conditions such as anxiety or depression. Similar compounds have shown promise in preclinical models for treating cognitive impairments .
Antimicrobial Activity
Thiophene derivatives related to this compound have demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Synthetic Routes
The synthesis of this compound) typically involves several key steps:
- Formation of Benzylthio Intermediate : Benzyl chloride reacts with thiourea to form benzylthiourea, followed by hydrolysis.
- Piperidine Derivative Preparation : The introduction of the piperidine ring occurs through reactions involving piperidone derivatives.
- Coupling Reaction : The final step involves coupling the benzylthiol intermediate with the piperidine derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that similar piperidine-based compounds exhibited cytotoxicity against breast cancer cell lines, suggesting a pathway for further research into this compound's anticancer properties.
- Neurological Applications : Research conducted on related compounds indicated their efficacy as potential treatments for neurodegenerative diseases like Alzheimer's, focusing on their ability to cross the blood-brain barrier and modulate neurotransmitter levels .
- Antimicrobial Efficacy : A comparative study on thiophene derivatives showed that certain structural features contributed to enhanced antibacterial activity, indicating that modifications to the benzylthio group could optimize efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thioether groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the piperidine ring can interact with hydrophobic pockets in target molecules, influencing their activity.
Comparison with Similar Compounds
Similar compounds to 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone include:
2-(Benzylthio)-1-(4-(((4-methylphenyl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
2-(Benzylthio)-1-(4-(((4-chlorophenyl)thio)methyl)piperidin-1-yl)ethanone: Contains a chlorophenylthio group instead of a methoxyphenylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone, with the CAS number 1421522-82-8, is a synthetic compound that belongs to the class of piperidine derivatives. Its complex structure suggests potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 401.6 g/mol. The compound features a piperidine ring substituted with benzyl and thioether groups, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421522-82-8 |
| Molecular Formula | C22H27NO2S2 |
| Molecular Weight | 401.6 g/mol |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, piperidine derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines. A study focused on related thiazole-bearing compounds showed that structural modifications could enhance cytotoxicity against cancer cells, suggesting that the thioether and piperidine components in this compound may also confer similar properties .
Antimicrobial Activity
Piperidine derivatives have been associated with antimicrobial effects. The presence of the methoxy group and thioether functionalities can enhance the ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. Comparative studies on similar compounds have demonstrated varying degrees of antibacterial and antifungal activities, indicating that this compound may possess notable antimicrobial properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Similar compounds have shown selective inhibition of these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The structure suggests that it could interact effectively with these enzymes, potentially leading to therapeutic applications in cognitive disorders .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Receptor Interaction : It may act as an agonist or antagonist at various receptors involved in pain modulation and inflammation.
- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BChE, it could modulate neurotransmitter levels, impacting cognitive functions.
- Cell Cycle Disruption : Similar compounds have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
A series of experiments were conducted using derivatives of piperidine to evaluate their biological activities:
- Anticancer Studies : Compounds were tested against HT-29 (colorectal cancer) and A431 (skin cancer) cell lines. Results indicated significant cytotoxicity with IC50 values lower than standard chemotherapeutics .
- Antimicrobial Tests : Evaluation against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting MIC values comparable to established antibiotics .
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit AChE and BChE, yielding IC50 values that suggest effective inhibition compared to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
